4,6-dichloro-1H-imidazo[4,5-c]pyridine
Overview
Description
Synthesis Analysis
4,6-Dichloro-1H-imidazo[4,5-c]pyridine and its derivatives have been synthesized through various methods, emphasizing the chemical versatility and reactivity of the imidazo[4,5-c]pyridine core. Techniques include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles and copper-catalyzed amidation reactions, leading to diverse substitution patterns and enabling functional group diversity (Rosenberg, Zhao, & Clark, 2012; Wilson, Rosenberg, Kaminsky, & Clark, 2014). Additionally, a one-pot, metal-free, three-component reaction has been developed for the efficient formation of C-N, C-O, and C-S bonds, leading to imidazo[1,2-a]pyridines (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).
Molecular Structure Analysis
The molecular structure and vibrational properties of 1H-imidazo[4,5-c]pyridine have been extensively studied. Theoretical data based on DFT quantum chemical calculations and experimental results from XRD, IR, and Raman studies have provided insight into the crystalline structure, highlighting hydrogen-bonded chains and the stability of the dimeric form (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine derivatives exhibit a wide range of chemical reactions due to their reactive core, enabling the formation of N-heterocyclic carbenes and facilitating diverse carbene transformations and C-H functionalizations (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005). These properties are crucial for synthesizing complex molecules with potential biological activity.
Physical Properties Analysis
The physical properties of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The crystallization in non-centrosymmetric orthorhombic space groups and the formation of hydrogen-bonded chains significantly affect the compound's physical state and interactions (Dymińska et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives are key for their utility in synthetic chemistry. The ability to undergo selective functionalization and participate in complex cascade reactions underlines the importance of these compounds in the development of new synthetic methods and materials (Cao et al., 2014; Rosenberg et al., 2012).
Scientific Research Applications
Drug Development : Imidazo[1,2-a]pyridine scaffolds, which are closely related to 4,6-dichloro-1H-imidazo[4,5-c]pyridine, have potential as therapeutic agents with diverse activities, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant properties (Deep et al., 2016). Similarly, imidazo[4,5-c]pyridine analogs with Akt (PKB) kinase antagonist activity show promise in treating cancer and arthritis (Lippa, 2007).
Organic Synthesis : Various chloroimidazo[4,5-c]pyridines and related derivatives have been synthesized, indicating potential applications in organic synthesis and drug discovery (Rousseau & Robins, 1965). New methods also enable the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild reaction conditions, enhancing their biological activity (Ravi & Adimurthy, 2017).
Bioimaging : Imidazo[1,5-a]pyridine-based fluorophores exhibit potential as cell membrane probes, demonstrating high solvatochromic behavior and successful intercalation in artificial membrane models (Renno et al., 2022).
Material Science and Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, such as SB9a and SB14a, show high inhibition performance against mild steel corrosion, making them promising for material preservation (Saady et al., 2021).
Vibrational and Structural Analysis : The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine reveal its unique normal modes and stability in the dimeric form, crucial for understanding the structure and properties of compounds containing this unit (Dymińska et al., 2013).
Antiviral Research : New substituted imidazo[4,5-b]pyridines show promising anti-HBV activity, with certain derivatives being highly competitive to interferon (Gerasi et al., 2020).
Future Directions
The future directions for “4,6-dichloro-1H-imidazo[4,5-c]pyridine” and its derivatives could involve further exploration of their biological activities . There is also potential for these compounds to be used in the development of new drugs . Additionally, the synthesis methods could be optimized for better yield and efficiency .
properties
IUPAC Name |
4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNZTUWNBRZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418419 | |
Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
CAS RN |
2589-12-0 | |
Record name | 2589-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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